molecular formula C15H11FN2S B1683720 N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine

N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B1683720
M. Wt: 270.3 g/mol
InChI Key: RSKMQDIAPGOWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UCLA GP130 2, also known as N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine, is a small molecule that acts as a gp130 agonist. It is brain penetrant and has neuroprotective properties. This compound is known for its ability to protect against NMDA-induced toxicity in primary hippocampal neurons and increase STAT3 phosphorylation in SH-SY5Y cells .

Mechanism of Action

Target of Action

The primary target of UCLA GP130 2 is gp130 , a signal transducing receptor component . This receptor plays a crucial role in the cytokine signaling pathway, which is involved in a variety of biological processes such as cell growth, differentiation, and survival.

Mode of Action

UCLA GP130 2 acts as an agonist of the gp130 receptor . By binding to this receptor, it triggers a series of intracellular events. One of the key outcomes of this interaction is the increase in STAT3 phosphorylation . This phosphorylation event is a critical step in the activation of the STAT3 signaling pathway, which plays a significant role in cellular responses to cytokines and growth factors.

Biochemical Pathways

The activation of the gp130 receptor by UCLA GP130 2 leads to the activation of the STAT3 signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth and apoptosis. The activation of STAT3 can lead to the transcription of target genes that are involved in these processes.

Pharmacokinetics

It is noted that the compound issoluble in DMSO and ethanol , which suggests that it may have good bioavailability

Result of Action

The activation of the gp130 receptor by UCLA GP130 2 has several cellular effects. It has been shown to protect against NMDA-induced toxicity in primary hippocampal neurons in vitro . This suggests that the compound may have neuroprotective effects.

Biochemical Analysis

Biochemical Properties

UCLA GP130 2 plays a significant role in biochemical reactions. It interacts with the Gp130 receptor, a type I cytokine receptor, and increases STAT3 phosphorylation in SH-SY5Y cells . The nature of these interactions involves the binding of UCLA GP130 2 to the Gp130 receptor, which triggers a cascade of intracellular signaling events.

Cellular Effects

UCLA GP130 2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the STAT3 pathway . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of UCLA GP130 2 involves its binding to the Gp130 receptor, which leads to the activation of the STAT3 pathway . This activation can result in changes in gene expression and cellular metabolism, contributing to the compound’s neuroprotective effects.

Temporal Effects in Laboratory Settings

It has been shown to protect against NMDA-induced toxicity in primary hippocampal neurons in vitro , suggesting that it may have long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UCLA GP130 2 involves the reaction of 4-fluoroaniline with 4-phenyl-2-thiazolamine under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with a high degree of purity (≥98%) and is soluble in DMSO and ethanol .

Industrial Production Methods

Industrial production methods for UCLA GP130 2 are not widely documentedThe production process ensures high purity and consistency, suitable for laboratory research .

Chemical Reactions Analysis

Types of Reactions

UCLA GP130 2 primarily undergoes substitution reactions due to the presence of the fluorophenyl and thiazolamine groups. These reactions are typically carried out under controlled conditions to maintain the integrity of the compound.

Common Reagents and Conditions

Common reagents used in the reactions involving UCLA GP130 2 include solvents like DMSO and ethanol. The reactions are usually conducted at room temperature or slightly elevated temperatures to ensure optimal yields .

Major Products Formed

The major products formed from reactions involving UCLA GP130 2 are typically derivatives of the original compound, modified to enhance its biological activity or solubility.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to UCLA GP130 2 include other gp130 agonists and humanin peptide mimetics. These compounds share similar mechanisms of action and are used in related research applications.

Uniqueness

What sets UCLA GP130 2 apart from other similar compounds is its high purity, brain penetrant properties, and its specific ability to protect against NMDA-induced toxicity. This makes it a valuable tool in neuroprotection and signal transduction research .

Conclusion

UCLA GP130 2 is a versatile compound with significant applications in scientific research. Its unique properties and mechanisms of action make it a valuable tool for studying neuroprotection, signal transduction, and cytokine signaling. As research continues, UCLA GP130 2 holds promise for further advancements in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKMQDIAPGOWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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